molecular formula C19H23BrClNO3 B12698731 6-Chloro-2,3,4,5-tetrahydro-7,8-dimethoxy-1-(4-methoxyphenyl)-1H-3-benzazepine hydrobromide CAS No. 93983-15-4

6-Chloro-2,3,4,5-tetrahydro-7,8-dimethoxy-1-(4-methoxyphenyl)-1H-3-benzazepine hydrobromide

Cat. No.: B12698731
CAS No.: 93983-15-4
M. Wt: 428.7 g/mol
InChI Key: NTSMVPIGNCFMTG-UHFFFAOYSA-N
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Description

6-Chloro-2,3,4,5-tetrahydro-7,8-dimethoxy-1-(4-methoxyphenyl)-1H-3-benzazepine hydrobromide is a complex organic compound with potential applications in various fields such as chemistry, biology, and medicine. This compound is characterized by its unique benzazepine structure, which includes multiple methoxy groups and a chlorine atom, contributing to its distinct chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-Chloro-2,3,4,5-tetrahydro-7,8-dimethoxy-1-(4-methoxyphenyl)-1H-3-benzazepine hydrobromide typically involves multiple steps, starting from readily available precursors. The process often includes:

    Formation of the Benzazepine Core: This step involves the cyclization of appropriate precursors under controlled conditions to form the benzazepine ring.

    Introduction of Methoxy Groups: Methoxy groups are introduced through methylation reactions using reagents such as methyl iodide or dimethyl sulfate.

    Chlorination: The chlorine atom is introduced via chlorination reactions using reagents like thionyl chloride or phosphorus pentachloride.

    Hydrobromide Formation: The final step involves the formation of the hydrobromide salt by reacting the compound with hydrobromic acid.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield, purity, and cost-effectiveness. Techniques such as continuous flow chemistry and automated synthesis may be employed to enhance efficiency.

Chemical Reactions Analysis

Types of Reactions

6-Chloro-2,3,4,5-tetrahydro-7,8-dimethoxy-1-(4-methoxyphenyl)-1H-3-benzazepine hydrobromide can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions using agents such as lithium aluminum hydride or sodium borohydride can convert the compound into its reduced forms.

    Substitution: The compound can undergo nucleophilic substitution reactions, where the chlorine atom can be replaced by other nucleophiles like amines or thiols.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nucleophiles like amines in the presence of a base such as sodium hydroxide.

Major Products Formed

    Oxidation: Ketones or carboxylic acids.

    Reduction: Alcohols or amines.

    Substitution: Derivatives with different functional groups replacing the chlorine atom.

Scientific Research Applications

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential therapeutic effects, particularly in the treatment of neurological disorders.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 6-Chloro-2,3,4,5-tetrahydro-7,8-dimethoxy-1-(4-methoxyphenyl)-1H-3-benzazepine hydrobromide involves its interaction with specific molecular targets and pathways:

    Molecular Targets: The compound may interact with enzymes, receptors, or ion channels, modulating their activity.

    Pathways Involved: It may influence signaling pathways related to cell growth, apoptosis, or neurotransmission.

Comparison with Similar Compounds

Similar Compounds

    6-Chloro-2,3,4,5-tetrahydro-1H-3-benzazepine: Lacks the methoxy groups, resulting in different chemical properties.

    7,8-Dimethoxy-1-(4-methoxyphenyl)-1H-3-benzazepine: Lacks the chlorine atom, affecting its reactivity and biological activity.

Uniqueness

6-Chloro-2,3,4,5-tetrahydro-7,8-dimethoxy-1-(4-methoxyphenyl)-1H-3-benzazepine hydrobromide is unique due to the combination of its methoxy groups and chlorine atom, which confer distinct chemical and biological properties

Properties

CAS No.

93983-15-4

Molecular Formula

C19H23BrClNO3

Molecular Weight

428.7 g/mol

IUPAC Name

9-chloro-7,8-dimethoxy-5-(4-methoxyphenyl)-2,3,4,5-tetrahydro-1H-3-benzazepine;hydrobromide

InChI

InChI=1S/C19H22ClNO3.BrH/c1-22-13-6-4-12(5-7-13)16-11-21-9-8-14-15(16)10-17(23-2)19(24-3)18(14)20;/h4-7,10,16,21H,8-9,11H2,1-3H3;1H

InChI Key

NTSMVPIGNCFMTG-UHFFFAOYSA-N

Canonical SMILES

COC1=CC=C(C=C1)C2CNCCC3=C(C(=C(C=C23)OC)OC)Cl.Br

Origin of Product

United States

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